molecular formula C9H13N3O3 B1403336 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine CAS No. 1339046-59-1

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Cat. No. B1403336
CAS RN: 1339046-59-1
M. Wt: 211.22 g/mol
InChI Key: ZTVZFGGCSJBRDA-UHFFFAOYSA-N
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Description

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine, also known as Ni(bmoen)2(DMF)](BPh4)2·DMF , is a coordination complex containing a nickel(II) ion coordinated with two bis(2-methoxyethyl)amine (bmoen) ligands and one N,N-dimethylformamide (DMF) molecule . The compound crystallizes in the monoclinic space group P21/n with the following cell parameters:


Synthesis Analysis

The synthesis of this complex involves refluxing the bmoen ligand with nickel(II) iodide hydrate in methanol. The resulting brown solution yields blue microcrystals of the title compound . The chemical structure of the complex is shown in Figure 1, and an ORTEP view for the complex cation is depicted in Figure 2.


Molecular Structure Analysis

In the complex cation, one bmoen ligand acts as a tridentate ligand, while the other bmoen ligand functions as a bidentate ligand, both coordinating to the nickel(II) ion . The crystal consists of complex cations [Ni(bmoen)2(DMF)]2+, tetraphenylborate anions, and free DMF molecules in a 1:2:1 molar ratio.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions involving nitro-group compounds like nitrobenzenes have been extensively studied. For instance, the reaction mechanisms involving piperidine with nitrobenzene derivatives leading to products with substituted nitro groups have been elucidated. Such reactions are critical for understanding the chemical behavior and potential applications of nitrobenzene derivatives in synthesizing new compounds (Pietra & Vitali, 1972).

Environmental Degradation and Stability Studies

Studies on nitisinone, a compound related to nitrobenzene derivatives, focus on its degradation processes and by-products under various conditions. These insights are crucial for assessing the environmental impact, stability, and safe handling of nitrobenzene derivatives in scientific and industrial applications (Barchańska et al., 2019).

Catalytic Oxidation Processes

The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, has been reviewed, highlighting the role of nitrobenzene derivatives in optimizing yield and process selectivity. This application demonstrates the potential of nitrobenzene derivatives in industrial chemistry and renewable resource utilization (Tarabanko & Tarabanko, 2017).

Sensing Applications

Nitrobenzene derivatives have been incorporated into nanostructured luminescent micelles, serving as efficient sensors for nitroaromatic and nitramine explosives. This application underscores the significance of nitrobenzene derivatives in developing advanced materials for security and forensic purposes (Paria et al., 2022).

properties

IUPAC Name

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZFGGCSJBRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitroaniline (21.6 g, 125 mmol), 2-Methoxy-ethylamine (28.1 g, 375 mmol) and anhydrous potassium carbonate (18.9 g, 137 mmol) in N,N-dimethylacetamide (40 ml) was stirred at 135° C. under nitrogen for 2 days. Sample NMR analysis showed complete conversion of the starting material. The resultant mixture was then cooled to room temperature, poured into cold water and stirred vigorously for 30 minutes The resulting precipitate was collected by filtration, washed well with water then dried on the filter funnel. The resulting solid was slurried in diethyl ether, filtered, washed with additional diethyl ether, dried to afford N1-(2-methoxy-ethyl)-4-nitro-benzene-1,3-diamine (16 g, 61%) as a yellow-orange powder, and used in the next step without further purification.
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21.6 g
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28.1 g
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18.9 g
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40 mL
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resultant mixture
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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